1-ethyl-3-isocyanato-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, such as 1-ethyl-3-isocyanato-1H-indole, has been a subject of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
The InChI code for 1-ethyl-3-isocyanato-1H-indole is1S/C11H10N2O/c1-2-13-7-10 (12-8-14)9-5-3-4-6-11 (9)13/h3-7H,2H2,1H3
. This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.
Scientific Research Applications
Anticancer Properties
1-Ethyl-3-isocyanato-1H-indole derivatives have shown significant potential in cancer research. For example, 3-Bromo-1-Ethyl-1H-Indole exhibited substantial selective cytotoxicity towards cancer cell lines, suggesting its potential as an anticancer agent (Yılmaz et al., 2020).
Infrared Probing in Biomolecules
The isonitrile group, when bonded to an indole ring, has been studied as an infrared probe for the structure and dynamics of biomolecules. Such studies provide insight into local environments in biological systems (You et al., 2019).
Corrosion Inhibition
Indole derivatives, including those similar to 1-ethyl-3-isocyanato-1H-indole, have been studied for their effectiveness as corrosion inhibitors. They have shown high inhibition efficiency, particularly in preventing steel corrosion (Verma et al., 2016).
Synthesis of Heterocyclic Compounds
Indole-based compounds are crucial in the synthesis of various heterocyclic compounds. For example, studies have been conducted on the carboxylation and ethoxycarbonylation of indoles, demonstrating their versatility in chemical synthesis (Nemoto et al., 2016).
Antioxidant and Antimicrobial Properties
Some indole derivatives, similar to 1-ethyl-3-isocyanato-1H-indole, have shown significant antioxidant and antimicrobial properties, indicating their potential use in pharmaceuticals (Kurt-Kızıldoğan et al., 2020).
Synthetic Methods in Organic Chemistry
Indole compounds have been a significant focus in organic chemistry for over a century. Their synthesis and functionalization through palladium-catalyzed reactions have greatly influenced organic synthesis methodologies (Cacchi & Fabrizi, 2005).
Development of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using indole derivatives has been explored, with findings indicating their potential as urease inhibitors, suggesting applications in drug development (Nazir et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-3-isocyanatoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-13-7-10(12-8-14)9-5-3-4-6-11(9)13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODZVVNTPLQEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-isocyanato-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.